molecular formula C31H28Cl2N4O2 B2437030 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 361170-86-7

6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

カタログ番号: B2437030
CAS番号: 361170-86-7
分子量: 559.49
InChIキー: SNSWSHMBBXAZIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H28Cl2N4O2 and its molecular weight is 559.49. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

361170-86-7

分子式

C31H28Cl2N4O2

分子量

559.49

IUPAC名

6-chloro-3-[3-(2-chlorophenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H28Cl2N4O2/c32-21-13-14-25-23(17-21)29(20-9-3-1-4-10-20)30(31(39)34-25)26-18-27(22-11-5-6-12-24(22)33)37(35-26)28(38)19-36-15-7-2-8-16-36/h1,3-6,9-14,17,27H,2,7-8,15-16,18-19H2,(H,34,39)

InChIキー

SNSWSHMBBXAZIC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl

溶解性

not available

製品の起源

United States

生物活性

6-Chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a quinoline core with multiple functional groups that contribute to its biological activity. The presence of the piperidine ring and the pyrazole moiety are particularly significant in enhancing its pharmacological profiles.

Property Value
Molecular FormulaC25H22ClN3O
Molecular Weight435.91 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

1. Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit PIM-1 kinase, a protein involved in cancer cell survival, leading to apoptosis in HepG2 liver cancer cells. The compound exhibited significant cytotoxicity in vitro, suggesting its potential as a lead molecule for further development.

Case Study:
A study conducted by researchers synthesized various pyrazole derivatives, including this compound, and tested their effects on HepG2 cells. The results indicated that the compound had an IC50 value significantly lower than standard chemotherapeutics, demonstrating its efficacy against liver cancer cells .

2. Anti-Inflammatory Activity

The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds with similar structures have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:
In vitro tests demonstrated that derivatives of this compound could inhibit TNF-α production by up to 85% at concentrations comparable to dexamethasone, a standard anti-inflammatory drug . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory effects.

3. Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Research indicates that similar compounds have shown effectiveness against various bacterial strains.

Study Overview:
In a study evaluating the antimicrobial activity of related pyrazole derivatives, several compounds exhibited significant inhibition against E. coli and Staphylococcus aureus. The tested concentrations were effective at levels lower than traditional antibiotics .

The biological activities of 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one are primarily attributed to its ability to interact with specific molecular targets:

  • PIM-1 Kinase Inhibition: By inhibiting PIM-1 kinase, the compound disrupts pathways essential for cancer cell survival.
  • Cytokine Modulation: The compound may modulate cytokine release through interference with signaling pathways involved in inflammation.

準備方法

Friedländer Annulation Approach

The quinoline skeleton is commonly constructed via the Friedländer annulation, involving condensation of 2-aminobenzophenones with cyclic ketones. For the target compound, 6-chloro-4-phenylquinolin-2(1H)-one is synthesized by reacting 5-chloro-2-nitrobenzaldehyde with ethyl acetoacetate under acidic conditions.

Representative Procedure :
A mixture of 5-chloro-2-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), and concentrated sulfuric acid (2 mL) is heated at 120°C for 6 hours. The crude product is neutralized with aqueous NaHCO₃, extracted with dichloromethane, and purified via recrystallization from ethanol (yield: 68%).

Skraup Synthesis Variant

Alternatively, the Skraup reaction employs glycerol, sulfuric acid, and an oxidizing agent to cyclize 3-chloroaniline derivatives. This method, however, affords lower regioselectivity for the 6-chloro substituent compared to the Friedländer approach.

Functionalization with the Piperidine-Acetyl Substituent

Acylation of the Pyrazole Nitrogen

The piperidine-acetyl group is introduced via N-acylation using 2-(piperidin-1-yl)acetyl chloride. To mitigate steric hindrance, this step is performed under Schotten-Baumann conditions.

Procedure :
To a solution of the pyrazole-quinoline intermediate (4 mmol) in dichloromethane, 2-(piperidin-1-yl)acetyl chloride (4.4 mmol) is added dropwise at 0°C. Triethylamine (8 mmol) is used as a base, and the reaction is stirred for 4 hours at room temperature. The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1) with a 65% yield.

Alternative Alkylation Pathway

In cases where acylation proves challenging, a two-step alkylation-acylation sequence is employed:

  • Alkylation : Reaction with 1,2-dibromoethane in the presence of K₂CO₃ yields a bromoethyl intermediate.
  • Amination : Treatment with piperidine in acetonitrile at 60°C installs the piperidine moiety, followed by acetylation.

Critical Analysis of Synthetic Methodologies

Comparative Evaluation of Reaction Yields

Step Method Reagents/Conditions Yield (%) Source
Quinoline Formation Friedländer Annulation H₂SO₄, 120°C, 6h 68
Pyrazole Cyclization Hydrazine Cyclocondensation EtOH, reflux, 12h 74
N-Acylation Schotten-Baumann Acylation TEA, DCM, 0°C to RT 65
Alternative Alkylation K₂CO₃, 1,2-dibromoethane Acetonitrile, 60°C, 8h 58

Solvent and Catalyst Optimization

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates for acylation but complicates purification.
  • Base Selection : Triethylamine outperforms DBU in minimizing side reactions during piperidine incorporation.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water mixtures afford high-purity quinoline intermediates but are less effective for polar pyrazole derivatives.
  • Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) resolves N-acylated products efficiently.

Spectroscopic Validation

  • ¹H NMR : Key signals include the quinolin-2-one NH (δ 12.1 ppm) and piperidine methylenes (δ 2.4–2.6 ppm).
  • HRMS : Molecular ion peak at m/z 559.49 confirms the molecular formula C₃₁H₂₈Cl₂N₄O₂.

Q & A

Q. What are the recommended synthetic routes for preparing 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and how can intermediates be purified?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated ketones under reflux in ethanol or THF .
  • Step 2 : Functionalization of the quinoline core using Ullmann coupling or nucleophilic aromatic substitution to introduce chlorophenyl and piperidinyl groups .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent: DCM/hexane) are effective for isolating intermediates. Monitor purity via TLC (Rf ~0.3–0.5) and HPLC (C18 column, acetonitrile/water) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using SHELXL for refinement. Key parameters include bond angles (e.g., C19—C18—H18: 113.2°) and torsional angles (e.g., −177.81° for the pyrazole ring) .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC (e.g., aromatic protons at δ 7.2–8.1 ppm; piperidinyl CH2 at δ 2.5–3.0 ppm) .
  • IR : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and NH groups (broad peak ~3300 cm⁻¹) .

Q. What computational tools are suitable for preliminary analysis of this compound’s electronic properties?

  • Methodological Answer : Use Multiwfn for:
  • Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic regions (e.g., quinoline N-atom as a reactive site) .
  • Natural bond orbital (NBO) analysis to study hyperconjugation (e.g., stabilization of the pyrazole ring via σ→σ* interactions) .

Advanced Research Questions

Q. How can conformational flexibility of the 4,5-dihydro-1H-pyrazole ring be analyzed to inform drug-target interactions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Run in AMBER or GROMACS with explicit solvent (e.g., water) to analyze ring puckering (Cremer-Pople parameters: θ = 0°–50°, φ = 0°–360°) .
  • Torsional angle monitoring : Use torsional restraints (e.g., −177.81° to 179.75°) from SCXRD data to validate simulation accuracy .

Q. How should researchers resolve contradictions in crystallographic bond angle data (e.g., C19—C20—C27: 119.9° vs. 121.1°)?

  • Methodological Answer :
  • Cross-validation : Compare data from multiple crystals (e.g., vs. 6) to rule out experimental artifacts.
  • DFT optimization : Geometry-optimize the structure at the B3LYP/6-311+G(d,p) level to identify theoretical bond angles. Deviations >2° suggest lattice packing effects .

Q. What strategies are recommended for refining the crystal structure when twinning or disorder is observed?

  • Methodological Answer :
  • SHELXL refinement : Use TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions (e.g., piperidinyl acetyl group) .
  • Validation tools : Check R-factor convergence (target: R1 < 0.05) and ADDSYM in PLATON to detect missed symmetry .

Q. How can the biological activity of this compound be mechanistically explored in kinase inhibition assays?

  • Methodological Answer :
  • Enzyme kinetics : Perform IC50 determination using ATP-Glo assays (e.g., for CDK2 inhibition). Use Lineweaver-Burk plots to identify competitive/non-competitive binding .
  • Docking studies : AutoDock Vina or MOE to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with quinoline carbonyl) .

Q. What experimental design principles apply to optimizing synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a Box-Behnken matrix to optimize variables (temperature: 60–100°C; solvent polarity: DMF vs. THF) .
  • In-line analytics : Employ ReactIR or PAT tools to monitor reaction progress and terminate at peak product concentration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。